Chetomin, also known as Chaetomin, is a secondary metabolite primarily produced by fungi of the genus Chaetomium, including Chaetomium cochliodes and Chaetomium globosum. [ [], [], [], [] ] Initially identified for its antibiotic properties, Chetomin has garnered interest for its diverse biological activities and potential applications in various research fields. [ [], [] ]
Chetomin belongs to the epipolythiodioxopiperazine (ETP) family of fungal secondary metabolites, characterized by the presence of a disulfide bridge. [ [], [], [], [], [] ] This family includes other biologically active compounds like Chaetocin and Gliotoxin, known for their anticancer properties. [ [], [] ]
Chetomin is derived from fungal metabolites, specifically from species within the Chaetomium genus. This compound belongs to a class of secondary metabolites known as epidithiodiketopiperazines. It is recognized for its role in the natural defense mechanisms of fungi against competing microorganisms and has been studied for its pharmacological properties, particularly in cancer treatment.
The synthesis of Chetomin has been explored through various biosynthetic pathways. One notable approach involves a diastereoselective N-alkylation reaction that forms a key bond in the heterodimeric indoline core structure of Chetomin. Following this, peptide coupling reactions are employed to complete the synthesis. The final product typically undergoes high-performance liquid chromatography (HPLC) to ensure purity levels exceeding 98% .
Chetomin's molecular structure consists of a complex arrangement of carbon, hydrogen, nitrogen, and sulfur atoms, which contributes to its biological activity. The compound's specific structural features include:
Chetomin participates in several chemical reactions that underscore its biological activity. Notably, it disrupts the interaction between HIF-1α and p300, a transcriptional coactivator involved in hypoxia-related gene expression. This disruption leads to reduced transcriptional activity of genes regulated by HIF-1α, which is crucial for tumor cell survival under hypoxic conditions . Additionally, Chetomin induces apoptosis in cancer cells by promoting calcium overload and mitochondrial dysfunction, highlighting its potential as an antineoplastic agent .
The mechanism by which Chetomin exerts its effects primarily involves the inhibition of HIF-1 signaling pathways. By blocking the binding of HIF-1α to p300, Chetomin effectively reduces the expression of target genes that promote angiogenesis and tumor growth under hypoxic conditions. Furthermore, it induces apoptosis through mechanisms involving mitochondrial dysfunction and calcium signaling pathways. Studies have shown that treatment with Chetomin leads to increased intracellular calcium levels, triggering apoptotic pathways in various cancer cell lines .
Chetomin is characterized by its solid state at room temperature with specific melting points that vary based on purity and formulation. Its solubility profile indicates moderate solubility in organic solvents but limited solubility in water.
Chetomin exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature variations. Its reactivity profile includes interactions typical of disulfide-containing compounds, allowing it to participate in redox reactions relevant to its biological activities .
Chetomin has been extensively studied for its potential applications in cancer therapy due to its ability to induce apoptosis selectively in tumor cells while sparing normal cells. It has shown promise in treating various types of cancers, including triple-negative breast cancer and multiple myeloma. Researchers continue to explore its use as a therapeutic agent in combination with other treatments to enhance efficacy against resistant cancer phenotypes . Additionally, Chetomin's role as a HIF-1 inhibitor positions it as a candidate for further investigation in hypoxia-related diseases beyond oncology.
Chetomin biosynthesis is governed by a dedicated biosynthetic gene cluster (BGC) within the genome of Chaetomium species, notably C. cochliodes SD-280. This cluster spans approximately 28 kb and comprises 11 core genes (cheA–cheK), coordinately regulated for pathway efficiency [2]. The cluster encodes multifunctional enzymes, including nonribosomal peptide synthetases (NRPS), glutathione S-transferases, and oxidoreductases, all essential for assembling the complex epidithiodioxopiperazine (ETP) scaffold. Genomic analysis reveals tight clustering, minimizing regulatory interference and facilitating synchronized expression under specific environmental cues, such as glutathione availability [2].
Table 1: Core Genes in the Chetomin Biosynthetic Gene Cluster
Gene Symbol | Protein Function | Role in Chetomin Biosynthesis |
---|---|---|
cheP | Nonribosomal peptide synthetase (NRPS) | Diketopiperazine core assembly |
cheG | Glutathione S-transferase | Sulfur incorporation & disulfide bridge formation |
cheF | Cytochrome P450 oxidase | Tryptophan hydroxylation |
cheH | Methyltransferase | O-methylation of intermediates |
cheD | Transcriptional regulator | Cluster expression control |
The ETP core of chetomin arises from a cyclo(l-tryptophan-l-alanine) diketopiperazine (DKP) scaffold. This cyclization is catalyzed by the bidirectional NRPS CheP, which activates, thiolates, and condenses tryptophan and alanine monomers via adenylation (A), thiolation (T), and condensation (C) domains [2]. Subsequent epoxidation by CheF (P450 oxidase) and sulfur insertion by CheG generate the characteristic transannular disulfide bridges critical for bioactivity. The stereospecificity of epoxidation ensures correct geometry for disulfide formation, preventing misfolding [2] [8].
CheP is a bimodular NRPS essential for initiating chetomin biosynthesis. Module 1 activates l-tryptophan, while Module 2 activates l-alanine, forming aminoacyl-AMP intermediates. Thiolation domains shuttle these substrates to condensation domains, which catalyze peptide bond formation, releasing the linear dipeptide. The terminal thioesterase (TE) domain then cyclizes the dipeptide into the DKP scaffold [2]. Heterologous expression of cheP in Aspergillus nidulans confirmed its sufficiency for DKP production, though subsequent modifications require auxiliary cluster genes [2].
Sulfur incorporation into the DKP core is mediated by CheG, a glutathione S-transferase that utilizes glutathione (GSH) as a sulfur donor. CheG catalyzes the nucleophilic attack of GSH on the DKP epoxide, forming a glutathionylated intermediate. This is followed by GSH elimination and oxidation, yielding the epidithio linkage [2]. Glutathione is not merely a cofactor; it dramatically enhances cluster expression. Proteomic studies show CheG upregulation (4.2-fold) under GSH supplementation, directly correlating with a 15.43-fold increase in chetomin yield [2].
Global "omic" analyses reveal that glutathione rewires central metabolism toward chetomin production. RNA-seq of C. cochliodes under GSH induction showed:
Proteomics confirmed corresponding increases in CheG, CheP, and CheF, alongside stress-response chaperones ensuring proper folding of biosynthetic enzymes. This coordinated response suggests glutathione acts as both a metabolic precursor and a transcriptional signal [2].
Table 2: Transcriptomic Changes in C. cochliodes Under Glutathione Induction
Gene Category | Representative Gene | Fold Change (GSH vs. Control) | Function |
---|---|---|---|
Chetomin BGC | cheG | +6.8 | Sulfur transfer |
cheP | +5.2 | DKP assembly | |
Glutathione Metabolism | gshA | +4.1 | Glutamate-cysteine ligase |
Antioxidant Response | trxR | +3.6 | Thioredoxin reductase |
Reconstituting chetomin biosynthesis in heterologous hosts is critical for pathway validation and yield optimization. Aspergillus nidulans has successfully expressed cheP, producing the DKP intermediate cyclo(l-Trp-l-Ala). However, full chetomin requires co-expression of cheG and cheF for sulfur bridging and hydroxylation [2]. Challenges include:
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